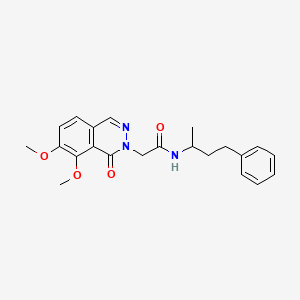

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Description

This compound features a 7,8-dimethoxy-1-oxophthalazine core linked to an acetamide group substituted with a 4-phenylbutan-2-yl moiety.

Properties

Molecular Formula |

C22H25N3O4 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(4-phenylbutan-2-yl)acetamide |

InChI |

InChI=1S/C22H25N3O4/c1-15(9-10-16-7-5-4-6-8-16)24-19(26)14-25-22(27)20-17(13-23-25)11-12-18(28-2)21(20)29-3/h4-8,11-13,15H,9-10,14H2,1-3H3,(H,24,26) |

InChI Key |

MIULBHMXHFGOIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds is provided below, focusing on core structures, substituents, molecular properties, and inferred biological activities:

Key Findings:

Core Structure Influence: Phthalazinone-based compounds (target, ) are distinct from pyrrolotriazine () or thienotriazine () analogs, which are associated with GPR139 agonism. The phthalazinone core may favor different biological targets, such as kinases or phosphodiesterases, though specific data are lacking in the evidence. Dimethoxy substitutions (target, ) improve aqueous solubility compared to non-methoxy analogs (e.g., ).

Substituent Effects :

- Lipophilicity : The 4-phenylbutan-2-yl group (target) increases steric bulk and lipophilicity compared to smaller substituents (e.g., 4-chlorobenzyl in ). This may enhance blood-brain barrier penetration but reduce solubility.

- Electronic Properties : Electron-withdrawing groups (e.g., chlorine in ) or heterocycles (e.g., thiazole in ) modulate binding affinity and metabolic stability.

Synthesis and Yield :

- Acetamide derivatives are typically synthesized via amide coupling (e.g., reports 40% yield for a similar compound). The target compound’s synthesis likely follows analogous protocols, though yields may vary with substituent complexity.

Therapeutic Potential: Compounds with arylalkyl substituents (e.g., 4-methoxyphenylethyl in ) show agonist activity in mouse models, suggesting the target’s phenylbutyl group could similarly modulate receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.